molecular formula C15H11F3N2O3S B3123011 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime CAS No. 303996-15-8

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime

Cat. No.: B3123011
CAS No.: 303996-15-8
M. Wt: 356.3 g/mol
InChI Key: GHWFOLLFVSELTG-UFWORHAWSA-N
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Description

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C15H11F3N2O3S and its molecular weight is 356.3 g/mol. The purity is usually 95%.
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Biological Activity

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime is a complex organic compound characterized by its unique structural features, including a nitro group, a trifluoromethyl group, and a sulfanyl benzyl moiety. The molecular formula for this compound is C15H10F3NO3S, and it has garnered attention in various fields of research due to its potential biological activities.

  • Molecular Weight: 341.31 g/mol
  • CAS Number: 885950-56-1
  • Structural Features: The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde exhibit significant antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-containing compounds. The results showed that compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Research Findings:
In vitro assays conducted on human cancer cell lines indicated that this compound significantly reduced cell viability, particularly in breast and colon cancer cells. The compound's ability to activate caspase pathways was noted as a critical factor in its anticancer effects.

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Research has shown that similar compounds can act as inhibitors for various enzymes, including proteases and kinases, which are vital in many cellular processes.

Mechanism of Action:
The nitro group may enhance binding affinity to enzyme active sites, while the trifluoromethyl group contributes to increased lipophilicity, facilitating better membrane penetration.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluoro-3-nitrobenzotrifluorideLacks sulfanyl groupModerate antimicrobial activity
2-Nitro-4-(trifluoromethyl)phenolHydroxyl group instead of aldehydeExhibits antioxidant properties

Uniqueness of 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde

This compound stands out due to its unique combination of functional groups that enhance both its chemical reactivity and biological activity. The trifluoromethyl group is particularly notable for improving metabolic stability and bioavailability.

Properties

IUPAC Name

(NE)-N-[[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c16-15(17,18)12-3-1-2-11(6-12)9-24-14-5-4-10(8-19-21)7-13(14)20(22)23/h1-8,21H,9H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWFOLLFVSELTG-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.